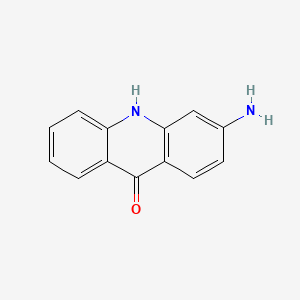

3-aminoacridin-9(10H)-one

Description

Historical Context and Significance of the Acridone (B373769) Scaffold

The acridine (B1665455) scaffold, a nitrogen-containing heterocyclic compound, was first isolated from coal tar in the late 19th century. ptfarm.plumn.edu Its derivatives, including acridones, quickly garnered interest for their use as dyestuffs. umn.edu The discovery of the antimicrobial properties of aminoacridines by Ehrlich and Benda in 1917 marked a significant turning point, leading to their widespread use as antibacterial agents until the advent of sulfonamides and penicillin. ptfarm.plumn.edu

The tricyclic acridone ring system has become a significant area of research for medicinal chemists. nih.govresearchgate.net This is due to the diverse biological activities associated with this scaffold, including antibacterial, antimalarial, antiviral, and anticancer properties. nih.govresearchgate.net The planar structure of acridones allows them to intercalate into DNA and RNA strands, making them potent anticancer agents. ijddr.in This ability to interact with DNA has cemented the acridone nucleus as a crucial scaffold in modern therapeutics. nih.gov

The significance of the acridone scaffold extends to various therapeutic areas. Acridine derivatives have been developed as antimalarial drugs, such as quinacrine, which became crucial during World War II due to the scarcity of quinine. ptfarm.plbenthamdirect.com In oncology, acridine derivatives like amsacrine (B1665488) and nitracrine (B1678954) have been developed as anticancer agents. benthamdirect.com The scaffold's versatility is further demonstrated by its use in developing treatments for neurodegenerative disorders like Alzheimer's disease. benthamdirect.com The ability of acridone derivatives to overcome multi-drug resistance in cancer has also attracted considerable attention from medicinal chemists. nih.gov

One of the earliest to prove the existence of the acridone compound was Karl Drechsler in 1914. wikipedia.org Since then, research into acridone and its derivatives has continued to expand, with a significant focus on their potential in drug design and discovery. nih.gov

Structural Classification of Acridones and Aminoacridones

Acridones are a class of organic compounds characterized by a tricyclic ring system with a nitrogen atom at position 10 and a carbonyl group at position 9. researchgate.netdrugbank.com They are structurally related to acridine, which is a nitrogen-containing heterocycle, and can be considered an oxidized derivative of acridine. researchgate.netwikipedia.org The core acridone structure is a planar molecule. wikipedia.orgacs.org

Acridones can be broadly classified based on the substituents attached to the tricyclic ring. These derivatives can be naturally occurring alkaloids or synthetic compounds. drugbank.com The substitution patterns on the A and B rings of the acridone scaffold are crucial for their biological activity. nih.gov

Aminoacridones are a subclass of acridones that have one or more amino groups attached to the acridone core. The position of the amino group significantly influences the compound's properties and biological activity. For instance, 2-aminoacridone (B130535) and 3-aminoacridin-9(10H)-one are examples of aminoacridones where the amino group is located at the 2nd and 3rd positions of the acridone ring, respectively. nih.govjst.go.jp

The general structure of an acridone is presented below:

| Compound Class | Core Structure | Key Features |

| Acridone | A tricyclic system with a nitrogen atom at position 10 and a carbonyl group at position 9. researchgate.netdrugbank.com | Planar structure, capable of DNA intercalation. ijddr.in |

| Aminoacridone | An acridone scaffold with one or more amino group substituents. | The position of the amino group influences biological activity. |

Overview of Research Trajectories for this compound and Related Derivatives

Research on this compound and its derivatives has primarily focused on their potential as therapeutic agents, particularly in oncology. The planar structure of the acridine core allows these compounds to act as DNA intercalators, a mechanism central to their anticancer activity. ijddr.innih.govresearchgate.net This intercalation disrupts DNA replication and can inhibit the function of enzymes like topoisomerase, leading to cell cycle arrest and apoptosis in cancer cells. nih.govrsc.org

A significant area of investigation involves the synthesis of novel derivatives to enhance their biological activity and selectivity. For example, the synthesis of 3-aminoacridine-9(10H)-thione (3-ATA), a thione derivative of this compound, has shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.govsmolecule.comsemanticscholar.org This highlights a research trend of modifying the core structure to target specific cellular pathways involved in cancer.

Researchers have also explored the development of hybrid molecules, combining the acridine scaffold with other pharmacologically active moieties. For instance, acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.org This approach aims to create compounds with enhanced efficacy and potentially novel mechanisms of action.

Another research trajectory focuses on overcoming drug resistance in cancer. The acridone scaffold has shown potential in reversing multi-drug resistance, a major challenge in cancer therapy. nih.gov This has led to the design and synthesis of acridone derivatives specifically aimed at treating multi-drug resistant cancers.

The table below summarizes some of the key research findings for acridone derivatives:

| Derivative Type | Research Focus | Key Findings | References |

| 3-Aminoacridine-9(10H)-thione (3-ATA) | Anticancer activity | Inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest. | nih.govsmolecule.comsemanticscholar.org |

| Acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids | Enzyme inhibition | Act as inhibitors of AChE and BChE. | rsc.org |

| N-substituted 9-aminoacridines | Anticancer agents | Potential candidates for cancer treatment, with some derivatives showing potent antiproliferative properties. | google.com |

| Thiazolidinone-acridines | Anticancer activity | Exhibit DNA-binding abilities and inhibition of topoisomerase I and II. | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHAAMLEAPQIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198470 | |

| Record name | 9(10H)-Acridinone, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50433-64-2 | |

| Record name | 9(10H)-Acridinone, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050433642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9(10H)-Acridinone, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Aminoacridin 9 10h One and Its Derivatives

Established Synthetic Routes to the Acridone (B373769) Core

The tricycle of the acridone structure can be assembled through several established synthetic methodologies, each offering distinct advantages in terms of starting materials and reaction conditions.

Ullmann-Jourdan Procedures

The Ullmann-Jourdan reaction is a classical and widely employed method for the synthesis of the acridone core. This procedure involves the copper-catalyzed condensation of an anthranilic acid derivative with an aryl halide, followed by cyclization of the resulting N-phenylanthranilic acid intermediate. The intramolecular cyclization is typically effected by treatment with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, which promotes electrophilic attack of the carboxylic acid onto the adjacent aromatic ring, leading to the formation of the acridone tricycle. The versatility of this method allows for the synthesis of a wide range of substituted acridones by varying the substituents on both the anthranilic acid and the aryl halide starting materials. rsc.org

A general representation of the Ullmann-Jourdan route to the acridone core is depicted below:

Table 1: Key Steps in the Ullmann-Jourdan Synthesis of the Acridone Core

| Step | Description | Reagents and Conditions |

|---|---|---|

| 1 | Ullmann Condensation | Anthranilic acid, Aryl halide, Copper catalyst (e.g., Cu, CuI), Base (e.g., K2CO3), High temperature |

Bernthsen Synthesis Modifications

The Bernthsen acridine (B1665455) synthesis traditionally involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid, typically zinc chloride, at high temperatures to yield a 9-substituted acridine. researchgate.net For the synthesis of the acridone core, which is a 9-oxoacridine, modifications of this reaction are employed. One such modification involves the use of phosgene (B1210022) or its equivalents to provide the carbonyl group at the 9-position.

Modern advancements in the Bernthsen synthesis have focused on improving reaction conditions, such as the use of microwave irradiation to reduce reaction times and increase yields. echemi.com The use of polyphosphoric acid (PPA) has also been explored as a catalyst, which can lead to the formation of acridine products at lower temperatures, albeit sometimes with decreased yields. researchgate.net

Annulation Reactions

Annulation reactions provide a powerful and convergent approach to the acridone core by forming two new bonds in a single synthetic operation. These reactions often involve the cycloaddition of a suitable dienophile with a diene or a related multicomponent reaction. For instance, a [4+2] annulation of arynes with 2-aminoaryl ketones can be utilized to construct the acridine skeleton.

More recent developments in annulation strategies for acridone synthesis include a three-component reaction between chalcones, anilines, and β-ketoesters, catalyzed by Ce(IV), followed by a microwave-assisted thermal cyclization to afford 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. nih.gov Subsequent aromatization yields the fully unsaturated acridone core. This method is notable for its efficiency in bond formation, creating three C-C bonds and one C-N bond in the process. nih.gov

Pyrolysis and Photolysis Methods

Pyrolysis and photolysis represent alternative, though less commonly employed, methods for the synthesis of the acridone core. These high-energy methods typically involve the thermal or photochemical decomposition of a suitable precursor to generate a reactive intermediate that subsequently cyclizes to form the acridone ring system. For example, the flash photolysis of acridinedione dyes has been investigated, leading to the formation of various products through radical intermediates. While not a primary synthetic route, these methods can be useful for the preparation of specific acridone derivatives under specialized conditions.

Targeted Synthesis of Aminoacridin-9(10H)-ones

The synthesis of 3-aminoacridin-9(10H)-one requires a strategy that either introduces the amino group at the correct position during the construction of the acridone core or adds it to a pre-formed acridone.

Introduction of Amino Functionality at Position 3

A common and effective strategy for the synthesis of this compound involves a two-step sequence starting from the parent acridone. The first step is the nitration of the acridone core to introduce a nitro group at the 3-position. This is typically achieved by treating acridone with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The directing effects of the carbonyl group and the nitrogen atom of the acridone ring system favor substitution at the 3-position.

The second step is the reduction of the resulting 3-nitroacridin-9(10H)-one to the corresponding 3-amino derivative. nih.gov This reduction can be accomplished using a variety of reducing agents. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov Other reducing agents, such as tin(II) chloride (SnCl2) in hydrochloric acid, can also be effective. researchgate.net

Table 2: Synthesis of this compound from Acridone

| Step | Transformation | Reagents and Conditions |

|---|---|---|

| 1 | Nitration | Acridone, Nitric acid, Sulfuric acid |

An alternative approach involves the Ullmann condensation of 2-chlorobenzoic acid with m-phenylenediamine. This reaction would yield 2-((3-aminophenyl)amino)benzoic acid, which can then be cyclized in the presence of a strong acid to afford this compound directly. This method has the advantage of introducing the amino group in the desired position from the outset.

Advanced Synthetic Strategies and Derivatization

Modern synthetic organic chemistry offers a powerful toolkit for the functionalization and derivatization of heterocyclic cores like this compound. These advanced strategies enable the precise installation of various substituents, leading to novel analogues with tailored properties.

Palladium-Mediated C-H Activation and Cross-Coupling

Palladium-catalyzed C-H bond activation has emerged as a potent strategy for the direct functionalization of the acridone scaffold, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. acs.org This methodology allows for the site-selective formation of new carbon-carbon and carbon-heteroatom bonds.

In the case of the 9(10H)-acridinone core, a directing group, such as a pyridinyl group attached to the acridone nitrogen, can be used to guide the palladium catalyst to a specific C-H bond. acs.orgresearchgate.net The reaction typically proceeds through the formation of a six-membered palladacycle intermediate. researchgate.net This intermediate can then react with a variety of coupling partners, such as aryltrifluoroborates, to achieve C-H arylation. acs.org The choice of palladium source (e.g., palladium(II) acetate) and reaction conditions is critical for achieving high yields and selectivity. acs.orgresearchgate.net This approach has been successfully used for the ortho-C-H bond activation and subsequent arylation of N-(pyridin-2-yl)-9(10H)-acridinone. researchgate.net Similarly, Pd-catalyzed alkoxylation has been demonstrated on related dihydrobenzo[c]acridine systems, showcasing the versatility of this strategy for introducing diverse functional groups. researchgate.netmdpi.com

| Substrate | Catalyst/Reagents | Reaction Type | Key Intermediate | Reference |

|---|---|---|---|---|

| N-(pyridin-2-yl)-9(10H)-acridinone | Palladium(II) acetate | ortho-C-H Arylation | N-(pyridin-2-yl)-9(10H)-acridinone palladacycle | researchgate.net |

| 5,6-dihydrobenzo[c]acridines | 10% Pd(OAc)₂, PhI(OAc)₂ | C-H Alkoxylation | Cyclometallated dimer | researchgate.netmdpi.com |

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) offers a streamlined approach for the preparation of libraries of acridine derivatives by immobilizing a starting material or intermediate on a solid support. This technique simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin. One application involves loading an amino acid, such as Fmoc(L)Lys(Fmoc)-OH, onto a Rink Amide resin. google.com The resin-bound amino group can then be reacted with an acridine precursor, such as preactivated 3-nitro-4-fluorobenzoic acid, to build the acridine scaffold directly on the solid support. google.com The synthesis of a fluorescent amino acid derivative, N-[(tert-butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-l-alanine, has been specifically designed to be suitable for solid-phase peptide synthesis. scribd.com This highlights the utility of SPS in creating complex acridine-peptide conjugates. google.comrsc.org

Reductive Amination and Nucleophilic Aromatic Substitution (SNAr)

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an imine intermediate. wikipedia.orgmasterorganicchemistry.com This reaction is particularly useful for introducing or modifying side chains on the this compound scaffold. The process involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for reducing the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comharvard.eduorganic-chemistry.org This one-pot procedure is highly efficient for producing secondary and tertiary amines. google.comorganic-chemistry.org

Nucleophilic aromatic substitution (SNAr) is another cornerstone reaction for the synthesis of aminoacridine derivatives, especially for substitutions at the C-9 position. google.com The process typically involves reacting a 9-chloroacridine (B74977) precursor with a primary or secondary amine. researchgate.net The electron-withdrawing nature of the acridine ring system activates the C-9 position towards nucleophilic attack, facilitating the displacement of the chloride leaving group. rsc.orgresearchgate.net This method provides direct access to a wide range of 9-aminoacridine (B1665356) derivatives. nih.govgoogle.com

| Reducing Agent | Abbreviation | Key Features | Reference |

|---|---|---|---|

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective; tolerates many functional groups; no release of cyanide. | harvard.eduorganic-chemistry.org |

| Sodium Cyanoborohydride | NaBH₃CN | Effective at mildly acidic pH; selectively reduces imines over carbonyls. | masterorganicchemistry.comharvard.edu |

| Sodium Borohydride | NaBH₄ | Used in a stepwise procedure after isolation of the imine. | masterorganicchemistry.comorganic-chemistry.org |

Click Chemistry Approaches for Derivatization

Click chemistry, characterized by its efficiency, simplicity, and biocompatibility, has become a powerful tool for the derivatization of complex molecules. wikipedia.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. organic-chemistry.orginterchim.fr

This strategy has been successfully applied to the acridine scaffold. For instance, a 9-azidoacridine (B1194597) derivative can be reacted with various terminal alkynes, such as those derived from propargyl bromide, in the presence of a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalyst system. nih.gov This reaction efficiently links the acridine core to other molecular fragments through the stable triazole linker. The mild reaction conditions, typically in a mixture of water and t-butanol, and high yields make this an attractive method for creating diverse libraries of acridine derivatives for various applications. nih.govrsc.org

Strategies for Improving Intermediate Solubility

Poor aqueous solubility of heterocyclic compounds and their synthetic intermediates can pose significant challenges during synthesis, purification, and biological evaluation. A primary strategy to address this issue for the acridone scaffold is sulfonation. mdpi.com The introduction of sulfonic acid (-SO₃H) groups dramatically increases the water solubility of the molecule. mdpi.com

The sulfonation of acridone can be achieved using classical reagents such as concentrated sulfuric acid, oleum, or chlorosulfonic acid. Studies have shown that the degree of sulfonation can be controlled by carefully managing reaction parameters like temperature and the stoichiometry of the sulfonating agent. For example, using equimolar or slightly excessive amounts of a sulfonating agent can lead selectively to the monosubstituted acridone derivative. mdpi.com This functionalization not only improves solubility but also provides a chemically stable and acidic handle that can be used for further derivatization or for mediating molecular interactions. mdpi.com

Spectroscopic and Photophysical Investigations of 3 Aminoacridin 9 10h One and Analogues

Mechanisms of Photophysical Processes

Intramolecular Charge Transfer (ICT) Phenomena

The structure of 3-aminoacridin-9(10H)-one features an electron-donating amino group (-NH2) at the 3-position of the acridin-9(10H)-one scaffold, which acts as an electron acceptor. This donor-acceptor architecture is a classic prerequisite for the phenomenon of Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron is promoted from a molecular orbital primarily localized on the amino group (Highest Occupied Molecular Orbital, HOMO) to one centered on the acridinone (B8587238) system (Lowest Unoccupied Molecular Orbital, LUMO).

This light-induced redistribution of electron density creates an excited state that is significantly more polar than the ground state. A key characteristic of molecules exhibiting ICT is their sensitivity to the surrounding environment, a property known as solvatochromism. In the case of acridine-based dyes with ICT character, the emission maximum is expected to shift to longer wavelengths (a red shift) in more polar solvents. This occurs because polar solvent molecules can arrange themselves around the excited-state dipole, stabilizing it and lowering its energy level, which results in a lower energy (longer wavelength) emission when the molecule returns to the ground state.

In a related donor-acceptor compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one, the acridin-9(10H)-one core also functions as the electron acceptor, demonstrating the inherent electron-withdrawing nature of this heterocyclic system which is fundamental to the ICT process. rsc.org The efficiency of this charge transfer is a critical determinant of the molecule's fluorescence quantum yield and lifetime.

Aggregation-Induced Emission (AIE) Effects

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. magtech.com.cn This effect is the opposite of the more common aggregation-caused quenching (ACQ) where fluorophores lose their emissivity at high concentrations. The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. magtech.com.cn These motions often serve as non-radiative decay pathways for the excited state energy in solution; by restricting them, the radiative decay pathway (fluorescence) becomes dominant.

While the AIE phenomenon holds significant promise for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs), specific studies focusing on Aggregation-Induced Emission in this compound are not extensively documented in the reviewed literature. However, the principles of AIE are broadly applicable. For a molecule like this compound, aggregation in a solvent mixture with a high fraction of a poor solvent (e.g., water in a THF solution) could potentially restrict the rotation of the amino group or other low-frequency vibrations of the acridine (B1665455) core. If these motions are significant contributors to non-radiative decay, an AIE effect could be observed.

Furthermore, AIE-active molecules have been integrated with polymers to create smart materials that respond to external stimuli like pH. rsc.org This approach often utilizes the restriction of intramolecular motion of the AIE-active moieties during the assembly or collapse of the polymer structure to modulate fluorescence. rsc.org

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is a fundamental process in which an electronically excited molecule transfers an electron to or from another molecule, leading to the formation of a radical ion pair. researchgate.net PET can be either oxidative, where the excited molecule donates an electron, or reductive, where the excited molecule accepts an electron. nih.gov The feasibility of PET is governed by the redox potentials of the donor and acceptor pair and the excited-state energy of the photosensitizer. nih.govnih.gov

The this compound molecule possesses structural features that make it a potential candidate for participating in PET processes. The electron-rich amino group and the extended π-conjugated system can be readily oxidized, allowing the molecule to act as an electron donor in an excited state. Conversely, the electron-accepting nature of the acridinone core could allow it to act as an electron acceptor, particularly when interacting with a suitable excited-state donor.

PET processes are critical in many biological and artificial systems, including photosynthesis and the development of molecular electronics. nih.govumich.edu For instance, in specifically designed systems, PET can occur over long distances, often facilitated by intermediate molecular relays. umich.edu While direct studies detailing the PET mechanisms of this compound are not specified in the provided search context, its structural similarity to other redox-active dyes suggests its potential to act as a photosensitizer, initiating electron transfer upon absorption of light. The efficiency of such a process would depend on the driving force of the electron transfer and the kinetics of the subsequent charge recombination. nih.gov

Environmental and Substituent Effects on Photophysics

The photophysical properties of this compound are not intrinsic but are profoundly influenced by its immediate environment and chemical structure. Factors such as solvent, pH, and the presence of various substituent groups can modulate its absorption and emission characteristics, which is crucial for its application as a sensor or probe.

Solvent Polarity and pH Sensitivity

The photophysical response of this compound and its analogues is highly sensitive to the polarity and protic nature of the solvent. As a molecule with significant Intramolecular Charge Transfer (ICT) character, its fluorescence spectrum exhibits solvatochromism. An increase in solvent polarity typically stabilizes the polar excited state more than the ground state, leading to a bathochromic (red) shift in the emission wavelength.

The compound's fluorescence is also markedly affected by pH. The acridine ring system contains a nitrogen atom that can be protonated under acidic conditions, and the exocyclic amino group is also basic. Protonation at either site can significantly alter the electronic structure of the molecule. For the related 9-aminoacridine (B1665356), its fluorescence has been utilized as a sensitive probe for transmembrane pH differences. nih.gov The formation of a proton gradient leads to an attenuation of fluorescence emission, a phenomenon where the diffusion of the unprotonated species of the dye is a key limiting step. nih.gov This pH-dependent fluorescence makes this compound a potential candidate for use as a pH indicator or sensor in various chemical and biological systems.

| Condition | Observed Effect on Photophysics | Likely Cause |

| Increasing Solvent Polarity | Red shift (bathochromic shift) in fluorescence emission. | Stabilization of the polar ICT excited state. |

| Acidic pH (Protonation) | Alteration and potential quenching of fluorescence. | Protonation of the acridine nitrogen or the exocyclic amino group, changing the electronic structure. nih.gov |

| Basic pH (Deprotonation) | Changes in absorption and emission spectra. | Deprotonation of the N-H proton of the acridinone ring or the amino group. |

Impact of Substitution Patterns (e.g., Fluorination, Alkylation)

The photophysical properties of the this compound scaffold can be precisely tuned by introducing different substituents onto the aromatic core or the amino group. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can modify the energy of the HOMO and LUMO, thereby altering the ICT characteristics and, consequently, the absorption and emission wavelengths, quantum yields, and lifetimes.

For example, studies on other polycyclic aromatic systems, such as perylene, have shown that increasing the number of strong electron-donating amine substituents leads to tunable photophysical and electrochemical properties. nih.gov Applying this principle to this compound:

Alkylation of the amino group (e.g., forming -NHR or -NR₂) would increase its electron-donating strength, likely leading to a further red-shift in emission.

Fluorination of the acridine ring would introduce an electron-withdrawing effect, which could increase the electron-accepting ability of the core, potentially enhancing the ICT character and further modifying the spectral properties.

Introducing nitro groups , which are strong electron-withdrawing groups, has been shown to significantly impact the biological activity of 9-aminoacridine derivatives, which is tied to their electronic properties and ability to interact with DNA. nih.gov

These modifications allow for the rational design of derivatives with tailored photophysical properties for specific applications.

| Substituent Type | Position | Expected Effect on Photophysics |

| Alkyl group (-R) | On 3-amino group | Increases electron-donating strength; potential red-shift in emission. |

| Fluorine (-F) | On acridine ring | Electron-withdrawing; modulates ICT character and spectral properties. |

| Nitro group (-NO₂) | On acridine ring | Strong electron-withdrawing; significant shift in electronic and spectral properties. nih.gov |

Immobilization in Polymer Matrices

Embedding this compound or its derivatives into polymer matrices is an effective strategy for creating functional materials with responsive optical properties. The polymer matrix can influence the fluorophore's photophysics in several ways:

Environmental Effects: The local polarity and rigidity of the polymer environment can alter the emission wavelength and quantum yield, similar to solvent effects.

Restriction of Motion: The rigid polymer matrix can physically restrict the intramolecular rotations and vibrations of the acridinone molecule. This can suppress non-radiative decay pathways and lead to enhanced fluorescence emission, a principle also central to AIE. rsc.org

Sensing Applications: When a 9-aminoacridine derivative is copolymerized into a polymer backbone, the resulting material can exhibit sensitivity to external stimuli. For instance, a copolymer of an acrylamide-modified 9-aminoacridine was shown to have fluorescence that responded to changes in both pH and temperature. researchgate.net

This immobilization can transform a solution-phase dye into a robust, solid-state sensor or a component of a smart material. For example, incorporating the dye into a polymer film or nanoparticle can lead to the development of reusable sensors for pH or temperature. researchgate.net

Electrochemical Studies

The electrochemical behavior of acridine derivatives is of significant interest due to their potential applications in various fields, including as anticancer agents where their redox properties can influence their mechanism of action, stability, and selectivity. nih.gov

Voltammetric Characterization (Cyclic and Differential Pulse Voltammetry)

The electrochemical investigation of 9-acridinyl amino acid derivatives, which are structurally related to this compound, has been carried out using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) with a glassy carbon electrode. nih.gov These studies reveal that the electrochemical processes are typically diffusion-controlled. nih.gov

The voltammetric profiles of these compounds are influenced by factors such as pH and the scan rate. nih.gov For instance, in the study of 9-acridinyl amino acid derivatives, the effect of pH was examined in the range of 2 to 9. nih.gov The electrochemical behavior of a multifunctional molecule, 10-methyl-2-amino-acridone (MAA), a close analogue to the subject compound, has also been noted to feature electrochemical activity that allows it to act as an electrochemical indicator. acs.org

In a study of 9-substituted acridine N-oxides, cyclic voltammograms indicated that the reduction potential is influenced by the nature of the substituent at the 9-position. researchgate.net For example, a -CN substituted compound showed a reduction potential of -0.766 V, which shifted to -0.745 V for a -COOH substituted compound. researchgate.net While specific voltammetric data for this compound is not detailed in the provided search results, the data from these analogues provide insight into the expected electrochemical characteristics.

Table 1: Reduction Potentials of 9-Substituted Acridine N-Oxides

| Substituent | Reduction Potential (V) |

|---|---|

| -CN | -0.766 researchgate.net |

Electrochemical Mechanisms and Redox Properties

The redox mechanisms of acridine derivatives are complex and involve multiple electron and proton transfer steps. For 9-acridinyl amino acid derivatives, studies have revealed the presence of three independent oxidation and reduction processes. nih.gov These redox events are attributed to two electroactive regions within the molecule: the nitrogen atom (N10) of the acridine ring and the enamine nitrogen in the side chain. nih.gov

The oxidation mechanism of the acridine ring in these derivatives involves a two-electron process. nih.gov Initially, a monomeric radical cation is formed, which then dimerizes. This is followed by a second electron transfer to produce a new radical cation. nih.gov The presence of a secondary amine in the side-chain substituent is a key factor in the redox behavior, as this amine group undergoes oxidation through the loss of a single electron, forming a monomeric radical cation that is stabilized by deprotonation. nih.gov

The reduction mechanism also involves a two-electron transfer, leading to the formation of a monomeric radical that subsequently dimerizes and forms a new radical. nih.gov While the fundamental oxidation mechanism appears consistent across different 9-acridinyl amino acid derivatives, variations in their side-chain substituents can lead to differences in their oxidation affinity. nih.gov

Electrogenerated Chemiluminescence (ECL)

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the electron transfer reactions between electrochemically generated species. utexas.edu Acridine derivatives, such as acridinium (B8443388) esters and acridine orange, have been investigated for their ECL properties. acs.orgnih.gov

Acridine orange, for example, has been utilized as a coreactant in an efficient anodic ECL system with tris(2,2'-bipyridine)ruthenium(II) in a neutral medium. nih.gov This system demonstrated a higher ECL intensity compared to the classic Ru(bpy)32+-oxalate ECL system. nih.gov This highlights the potential of acridine structures to participate in and enhance ECL reactions. nih.gov

While direct studies on the ECL of this compound were not found, the known ECL activity of other acridine compounds suggests that it may also possess interesting ECL properties. acs.orgnih.gov The ECL of organic molecules is often associated with the annihilation of electrogenerated radical ions, which leads to the formation of an excited singlet state that emits light. utexas.edu The efficiency and wavelength of the ECL emission are dependent on the molecular structure and the reaction conditions. utexas.edu For instance, a series of highly fluorescent 2,1,3-benzothiadiazole (B189464) derivatives have been shown to produce strong green ECL in nonaqueous solutions. utexas.edu

Chemical Reactivity and Advanced Derivatization of 3 Aminoacridin 9 10h One Scaffold

Nucleophilic Substitution Reactions

The 3-aminoacridin-9(10H)-one scaffold possesses a nucleophilic primary amino group at the C-3 position, which is a key site for substitution reactions. This amino group can react with various electrophiles, allowing for the construction of a diverse library of derivatives.

One of the primary reaction types is nucleophilic aromatic substitution (SNAr), where the 3-amino group acts as the nucleophile. The amino group at position 9 of the related 9-aminoacridine (B1665356) scaffold is known to be sufficiently nucleophilic to displace leaving groups, such as halides, from activated aromatic rings. google.com This reactivity can be extrapolated to the 3-amino group of the acridinone (B8587238) core. For this reaction to proceed efficiently, the target aromatic ring is typically activated by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group. google.comlibretexts.org This process involves the attack of the amine nucleophile on the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. libretexts.org

The general scheme for such a reaction is as follows:

Step 1: The lone pair of electrons on the nitrogen of the 3-amino group attacks the electron-deficient carbon of an activated aryl halide.

Step 2: A resonance-stabilized carbanion intermediate (Meisenheimer complex) is formed. libretexts.org

Step 3: The leaving group (e.g., a halide ion) is eliminated, and the aromaticity of the target ring is restored, resulting in a new C-N bond.

This strategy is valuable for linking the this compound core to other aromatic or heteroaromatic systems, significantly expanding its structural diversity. youtube.com

Alkylation Reactions

Alkylation of this compound can occur at two primary locations: the exocyclic 3-amino group and the endocyclic nitrogen atom at position 10 (N-10).

Alkylation at the 3-Amino Group: The reaction of the primary amino group with alkyl halides is a common method for synthesizing secondary and tertiary amine derivatives. libretexts.org However, this reaction can be difficult to control. youtube.com The initial alkylation produces a secondary amine, which often remains nucleophilic and can react with another molecule of the alkyl halide. libretexts.org This process can continue, leading to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. youtube.com

The progression of alkylation can be summarized as:

Primary Amine → Secondary Amine: R-NH₂ + R'-X → R-NH-R'

Secondary Amine → Tertiary Amine: R-NH-R' + R'-X → R-N(R')₂

Tertiary Amine → Quaternary Ammonium Salt: R-N(R')₂ + R'-X → R-N(R')₃⁺X⁻

To achieve selective mono-alkylation, careful control of reaction conditions, such as stoichiometry and temperature, is necessary. Alternatively, reductive amination provides a more controlled route to secondary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. google.com

Alkylation at the N-10 Position: The nitrogen atom within the acridinone ring (N-10) can also undergo substitution, typically with aryl or alkyl groups. This transformation is often achieved through metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. researchgate.net For instance, the N-arylation of the acridone (B373769) core can be accomplished via a copper-catalyzed Ullmann amination reaction with an appropriate aryl bromide. researchgate.net This N-10 functionalization is crucial for tuning the electronic and photophysical properties of the acridinone scaffold, as it directly influences the conjugation of the entire ring system. researchgate.net

Hydrolysis Reactions and Stability Profiling

The this compound molecule is built upon a highly stable acridinone core. Acridinones are the characteristic products formed from the hydrolysis of less stable 9-aminoacridine derivatives. researchgate.net The acridinone structure contains a lactam (a cyclic amide) functionality as part of a large, conjugated aromatic system. This extensive electron delocalization imparts significant thermodynamic stability to the tricyclic ring, making it resistant to hydrolytic cleavage under normal conditions.

Unlike non-aromatic heterocyclic compounds that can be susceptible to ring-opening hydrolysis, the acridinone ring's aromaticity presents a substantial energy barrier to such reactions. nasa.govnih.gov Hydrolysis would necessitate the disruption of this stable aromatic system, a process that typically requires harsh reaction conditions such as concentrated acids or bases at elevated temperatures.

pH-Dependent Hydrolysis Rates

The rate of hydrolysis of heterocyclic compounds is often highly dependent on pH. nih.gov For this compound, the acridinone ring is expected to be most stable in neutral or moderately acidic solutions.

Acidic Conditions (low pH): Under strongly acidic conditions, protonation of the carbonyl oxygen could activate the carbon for nucleophilic attack by water. However, the stability of the aromatic system makes this a high-energy process.

Neutral Conditions (pH ≈ 7): The molecule exhibits maximum stability at or near neutral pH, where concentrations of both H⁺ and OH⁻ are low.

Basic Conditions (high pH): In strongly alkaline solutions, the N-10 proton can be abstracted, but the more significant reaction pathway for hydrolysis would be the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon (C-9). Even so, this reaction is slow due to the stability of the ring system.

Studies on other heterocyclic molecules have shown that degradation pathways and rates are highly pH-dependent. nih.gov While specific kinetic data for this compound is not extensively detailed, the general principles of amide and lactam stability suggest that the hydrolysis rate would be minimal across a wide physiological pH range.

Factors Influencing Hydrolysis (e.g., Delocalization, Steric Effects, Intramolecular Hydrogen Bonding)

Several factors contribute to the high hydrolytic stability of the this compound scaffold.

Delocalization: The primary stabilizing factor is the extensive π-electron delocalization across the three rings. The lone pair of electrons on the N-10 atom and the π-electrons of the carbonyl group are integrated into the aromatic system. This delocalization significantly lowers the ground-state energy of the molecule and increases the activation energy required for nucleophilic attack at the carbonyl carbon, which would disrupt the aromaticity.

Steric Effects: The C-9 carbonyl group is sterically shielded by the adjacent aromatic rings. This steric hindrance makes it more difficult for a nucleophile, such as a water molecule or hydroxide ion, to approach and attack the carbonyl carbon, thus slowing the rate of hydrolysis. researchgate.net

Intramolecular Hydrogen Bonding: The presence of the N-H proton at position 10 and the amino group at position 3 allows for the possibility of intramolecular or intermolecular hydrogen bonding. Such interactions can further stabilize the planar conformation of the ring system and reduce the electrophilicity of the carbonyl carbon, thereby increasing its resistance to hydrolysis. researchgate.net

Strategic Derivatization for Enhanced Functionality

Strategic derivatization of the this compound scaffold is a powerful tool for modifying its physicochemical and biological properties. The primary sites for modification are the 3-amino group and the N-10 position, which allow for the introduction of a wide array of functional groups to enhance specific functions. researchgate.net

Derivatization of the 3-amino group can be used to attach various side chains. Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These modifications can alter properties such as solubility, lipophilicity, and the ability to form hydrogen bonds, which is a key strategy in medicinal chemistry. nih.govresearchgate.net Functionalization at the N-10 position, as previously discussed, directly impacts the electronic properties of the core structure and is often exploited in materials science applications. researchgate.net

Introduction of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of the this compound scaffold can be precisely tuned by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the aromatic rings or at the N-10 position. google.com This modulation is critical for applications ranging from drug design to the development of advanced materials.

Electron-Donating Groups (EDGs): Attaching strong electron-donating groups enhances the electron density of the acridinone core. This often leads to changes in the molecule's photophysical properties, such as its absorption and fluorescence spectra. For example, attaching electron-donor moieties like phenoxazine (B87303) or triphenylamine (B166846) to the acridinone scaffold has been used to create novel compounds for thermally activated delayed fluorescence (TADF) materials, which are used in high-efficiency organic light-emitting diodes (OLEDs). researchgate.netrsc.org

Electron-Withdrawing Groups (EWGs): The introduction of strong electron-withdrawing groups reduces the electron density of the aromatic system. In medicinal chemistry, EWGs are often added to influence a molecule's ability to interact with biological targets or to alter its metabolic stability. google.com For example, nitro (NO₂), cyano (CN), or trifluoromethyl (CF₃) groups can be introduced onto the aromatic rings to create specific electronic distributions that may enhance binding to a target enzyme or receptor. google.com

The following table summarizes examples of derivatization with EDGs and EWGs and their intended effects.

| Position of Derivatization | Type of Group | Example Group(s) | Intended Effect/Application |

| 3,6-positions | EDG | Phenoxazine | Enhance electron-donating character for TADF materials. rsc.org |

| N-10 position | EDG | Triphenylamine, Carbazole | Create donor-acceptor molecules for electroluminescence. researchgate.net |

| Aromatic Rings | EWG | Nitro (NO₂), Cyano (CN) | Activate the ring for nucleophilic attack; modulate biological activity. google.com |

| Aromatic Rings | EWG | Trifluoromethyl (CF₃), Carboxylic Acid (COOH) | Modify electronic properties and solubility for pharmacological applications. google.com |

| Aromatic Rings | EDG | Hydroxyl (OH), Methoxy (OCH₃) | Increase electron density; modulate biological activity and solubility. google.com |

This strategic functionalization underscores the utility of the this compound scaffold as a versatile building block in both materials science and medicinal chemistry.

Conjugation with Amino Acid and Peptide Residues

The covalent attachment of amino acids and peptides to the this compound core is a significant strategy to modulate the physicochemical properties of the parent molecule. Such conjugations can enhance aqueous solubility, improve cellular uptake, and enable targeted delivery to specific biological sites. google.commdpi.com The primary amino group on the acridinone ring is the principal site for these coupling reactions, typically reacting with the carboxylic acid moiety of an amino acid or peptide.

The formation of the peptide bond between the 3-amino group of the acridinone and the carboxyl group of an amino acid requires the activation of the carboxyl group. bachem.com This is because the direct reaction between an amine and a carboxylic acid to form an amide is a condensation reaction that requires high temperatures and is generally not feasible for complex molecules. luxembourg-bio.comyoutube.com Therefore, a variety of coupling reagents are employed to facilitate this transformation under mild conditions. bachem.com

Commonly used methods involve carbodiimide (B86325) reagents, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). fishersci.co.uksigmaaldrich.com These additives act as activating agents that form highly reactive esters, which then readily react with the amine. sigmaaldrich.com The use of these additives also serves to suppress side reactions and minimize racemization, particularly when dealing with chiral amino acids. bachem.com Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, especially for difficult couplings involving sterically hindered amino acids or for solid-phase peptide synthesis (SPPS). sigmaaldrich.commerckmillipore.com

In a typical reaction, the N-protected amino acid is first activated with the coupling reagent and additive, and then the this compound is added to form the amide bond. Subsequent deprotection of the newly added amino acid residue can allow for the stepwise assembly of a longer peptide chain directly on the acridinone scaffold. nih.gov

Table 1: Common Coupling Reagents for Amino Acid and Peptide Conjugation

| Reagent Class | Examples | Common Additives | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt, Oxyma Pure | Widely used; EDC is water-soluble, facilitating product purification. fishersci.co.uk |

| Phosphonium Salts | BOP, PyBOP, PyAOP | N/A | High reactivity; less prone to causing guanidinylation side reactions. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | N/A (Reagent contains activating moiety) | Very efficient and fast-acting; HATU is particularly effective for hindered couplings. merckmillipore.com |

Formation of Triazole Derivatives

The formation of triazole derivatives from the this compound scaffold is a powerful method for creating stable, complex conjugates. The 1,2,3-triazole ring is a robust linker that is resistant to hydrolysis, oxidation, and reduction. sigmaaldrich.com The most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov

This reaction is not a direct modification of the amino group but requires a two-step sequence. First, the this compound must be functionalized to introduce either a terminal alkyne or an azide (B81097) group.

Introduction of an Alkyne: The amino group can be acylated using a reagent like propargyl bromide or an activated propiolic acid to install a terminal alkyne.

Introduction of an Azide: The amino group can be converted to an azide moiety through a diazotization reaction followed by substitution with an azide source (e.g., sodium azide).

Once the acridinone scaffold bears one of the required functional groups, it can be "clicked" with a complementary molecule (an azide if the scaffold has an alkyne, or an alkyne if the scaffold has an azide). The CuAAC reaction proceeds under mild conditions, often in aqueous solutions, and exhibits high functional group tolerance, making it ideal for bioconjugation. nih.gov The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate (B8700270). sigmaaldrich.com

This methodology allows for the efficient coupling of the this compound scaffold to a wide array of molecules, including biomolecules, polymers, and fluorescent dyes, that have been pre-functionalized with the complementary alkyne or azide group. nih.gov

Table 2: Key Components of the CuAAC "Click" Reaction

| Component | Function | Common Examples |

|---|---|---|

| Reactants | Building blocks for the triazole ring | A terminal alkyne and an organic azide. nih.gov |

| Copper(I) Source | Catalyzes the cycloaddition | CuSO₄ (with a reducing agent) or CuBr. nih.gov |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state | Sodium ascorbate, TCEP. nih.gov |

| Ligand (Optional) | Stabilizes the Cu(I) catalyst and accelerates the reaction | TBTA, THPTA. nih.gov |

| Solvent | Reaction medium | t-BuOH/H₂O, DMSO, DMF. sigmaaldrich.com |

Amide Bond Formation Reactions (e.g., for Analytical Derivatization)

Amide bond formation is a fundamental reaction for the derivatization of the this compound scaffold. This reaction involves the acylation of the nucleophilic 3-amino group by a carboxylic acid or its activated derivative. nih.gov This transformation is particularly useful in analytical chemistry, where the highly fluorescent acridinone core can be used as a reporter tag. By conjugating the acridinone to an analyte containing a carboxylic acid, the resulting amide derivative can be easily detected and quantified using fluorescence-based techniques.

The direct reaction between the amine and a carboxylic acid is generally unfavorable and requires activation of the carboxyl group to proceed efficiently under mild conditions. luxembourg-bio.com Several strategies exist for this activation:

Conversion to Acyl Halides: Carboxylic acids can be converted to more reactive acyl chlorides or bromides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl halide reacts rapidly with the this compound, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HX byproduct. fishersci.co.uk

Conversion to Acid Anhydrides: Carboxylic acids can form anhydrides, either symmetrically or as mixed anhydrides, which are also effective acylating agents.

In Situ Activation with Coupling Reagents: As described in section 5.4.2, a wide range of peptide coupling reagents (e.g., EDC, HATU) can be used to activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. luxembourg-bio.comfishersci.co.uk This is often the preferred method for sensitive substrates as it avoids the harsh conditions sometimes required to prepare acyl halides.

This derivatization strategy allows for the pre-column or post-column labeling of carboxylic acid-containing analytes (e.g., fatty acids, amino acids, certain drug metabolites) for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or by Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 3: Methods for Carboxylic Acid Activation for Amide Bond Formation

| Method | Activating Reagent(s) | Reactive Intermediate | Typical Conditions |

|---|---|---|---|

| Acyl Halide Formation | SOCl₂, (COCl)₂, PBr₃ | Acyl chloride/bromide | Aprotic solvent, often requires heating; followed by addition of amine and base. fishersci.co.uk |

| Carbodiimide Coupling | EDC, DCC, DIC | O-acylisourea | Aprotic solvent (e.g., DCM, DMF) at room temperature; often with additives like HOBt. fishersci.co.uk |

| Onium Salt Coupling | HATU, HBTU, PyBOP | Activated ester (e.g., OAt, OBt ester) | Aprotic solvent with a tertiary amine base (e.g., DIPEA) at room temperature. sigmaaldrich.com |

Biological Activities and Molecular Mechanisms of 3 Aminoacridin 9 10h One Derivatives

General Biological Significance of Acridone (B373769) Scaffolds

The acridone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. rsc.orgresearchgate.net Its planar, tricyclic system allows it to intercalate into DNA and interact with various enzymes, making it a valuable pharmacophore for the development of therapeutic agents. ingentaconnect.commdpi.com Acridone derivatives have been extensively investigated for their potential as anticancer, antibacterial, antifungal, antiviral, and antiparasitic agents. rsc.orgacs.orgdovepress.com

In the realm of oncology, acridone-based compounds have shown significant promise. mostwiedzy.pl Their cytotoxic activity often stems from their ability to interfere with DNA replication and repair processes, inhibit key enzymes involved in cell proliferation, and induce apoptosis. nih.govjchps.com The versatility of the acridone nucleus allows for chemical modifications at various positions, enabling the fine-tuning of its biological properties and the development of derivatives with enhanced potency and selectivity. tandfonline.com The position and nature of substituents on the acridone core are critical determinants of the observed biological activity and selectivity. ingentaconnect.com

Beyond cancer, acridone derivatives have been explored for their potential in treating other diseases. For instance, some derivatives exhibit activity against the pathogens responsible for malaria and various bacterial infections. researchgate.net The inherent fluorescence of the acridone scaffold also makes it a useful tool in diagnostic applications and for monitoring biological processes. rsc.orgmdpi.com

Interaction with Biomolecules

The biological effects of 3-aminoacridin-9(10H)-one and its derivatives are intrinsically linked to their interactions with essential biomolecules. These interactions are largely governed by the planar aromatic structure of the acridone core.

A primary mechanism of action for many acridone derivatives is their ability to intercalate between the base pairs of double-stranded DNA. ingentaconnect.com This insertion of the planar acridone ring into the DNA helix can disrupt the normal functions of DNA, including replication and transcription, ultimately leading to cytotoxicity in cancer cells. The stability of the DNA-acridone complex is influenced by the substituents on the acridone ring.

Research has shown that the substitution pattern on the 9-anilino-acridine compounds can lead to distinct binding modes and base sequence selectivities. ingentaconnect.com For example, certain derivatives may exhibit a preference for GC-rich or AT-rich regions of the DNA. This sequence specificity is a critical factor in the development of targeted anticancer therapies, as it can influence the efficacy and side-effect profile of the drug. Furthermore, some acridone derivatives have been shown to stabilize G-quadruplex DNA structures, which are implicated in the regulation of oncogenes. rsc.org

In addition to DNA, acridone derivatives can interact with various proteins, influencing their structure and function. The nature and strength of these interactions are dependent on the specific derivative and the target protein. Techniques such as fluorescence spectroscopy and molecular docking are often employed to study these binding events and determine key kinetic parameters.

For instance, the binding of acridone derivatives to serum albumins, the primary carrier proteins in the blood, can affect their bioavailability and distribution in the body. Understanding the binding kinetics, including association and dissociation rate constants, is crucial for predicting the pharmacokinetic behavior of these compounds.

A significant aspect of the anticancer activity of acridone derivatives lies in their ability to inhibit key enzymes involved in cancer cell proliferation and survival. mostwiedzy.plnih.gov

Topoisomerase II: This enzyme plays a crucial role in managing DNA topology during replication and transcription. Acridone derivatives, such as amsacrine (B1665488), can act as topoisomerase II poisons by stabilizing the covalent complex between the enzyme and DNA. frontiersin.org This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis. ingentaconnect.com Some novel 9-acridinyl derivatives have demonstrated potent topoisomerase IIB inhibition, with IC50 values comparable to the reference drug doxorubicin. nih.gov

Telomerase: This enzyme is responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is overactive, contributing to their immortality. Acridone derivatives have been developed as telomerase inhibitors, which can lead to telomere shortening and eventual cell death. ingentaconnect.comnih.gov

Protein Kinases: These enzymes are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of protein kinase activity is a hallmark of many cancers. Certain acridone derivatives have been shown to inhibit various protein kinases, thereby disrupting these oncogenic signaling pathways.

Cellular and Subcellular Mechanisms

The interaction of this compound derivatives with biomolecules translates into a cascade of events at the cellular and subcellular levels, ultimately determining their biological effects.

Acridone derivatives can exert their anticancer effects by modulating critical cellular signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many types of cancer. Some acridone derivatives have been shown to inhibit components of this pathway, leading to decreased cancer cell viability.

p53 Pathway: The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Some acridone derivatives can activate the p53 pathway, leading to the selective killing of cancer cells.

NF-kappaB Pathway: The transcription factor NF-kappaB is involved in regulating the expression of genes related to inflammation, immunity, and cell survival. In many cancers, the NF-kappaB pathway is constitutively active, promoting cell proliferation and survival. Certain acridone derivatives have been found to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.

Induction of Apoptosis

Derivatives of the acridine (B1665455) scaffold are recognized for their capacity to induce apoptosis, or programmed cell death, a critical mechanism in the treatment of cancer. nih.gov The planar structure of these compounds allows them to intercalate between DNA base pairs, leading to cellular responses that culminate in apoptosis. nih.gov

Research into novel 9(10H)-acridinone-1,2,3-triazole derivatives has demonstrated their cytotoxic and apoptosis-inducing capabilities against human breast cancer cell lines. nih.gov One particular derivative, 2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one, was identified as being more potent than the conventional anticancer drug etoposide (B1684455) against the MCF-7 cell line. nih.gov The induction of apoptosis by this compound was confirmed through established laboratory methods, including acridine orange/ethidium bromide staining and Annexin (B1180172) V-FITC/propidium iodide (PI) double staining. nih.gov

Similarly, studies on other acridinyl ligands have shown significant pro-apoptotic activity. nih.gov Flow cytometry analysis, which measures the differential binding of cells to annexin V-FITC and PI, has been used to demonstrate the accumulation of pro-apoptotic cells in cancer cell lines such as MCF7 and DU-145 following treatment with these compounds. nih.gov The mechanism of action for many 9-aminoacridine-based anticancer drugs is understood to involve the induction of apoptosis. nih.govresearchgate.net

Table 1: Apoptotic Activity of Selected Acridinone (B8587238) Derivatives

| Compound | Cell Line | Method of Confirmation | Finding | Source |

|---|---|---|---|---|

| 2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one | MCF-7 | Acridine orange/ethidium bromide staining; Annexin V-FITC/PI double staining | Confirmed induction of apoptosis; more potent than etoposide. | nih.gov |

Cell Cycle Progression Modulation

Acridine derivatives are well-known DNA intercalating agents, a property that allows them to interfere with DNA replication and transcription, ultimately leading to the arrest of the cell cycle. researchgate.net This disruption of the normal cell division process is a key component of their anticancer activity. nih.gov

Specific acridinyl-triazole hybrid compounds have been shown to cause cell cycle arrest at the G2/M phase in MCF7 and DU-145 cancer cell lines. nih.gov This blockage prevents the cells from entering mitosis, thereby inhibiting proliferation. The ability of these compounds to halt the cell cycle is often linked to their function as inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during replication and chromosome segregation. nih.gov For instance, certain acridinyl ligands have demonstrated potent inhibitory activity against topoisomerase IIB, with IC50 values comparable or even superior to the reference drug doxorubicin. nih.gov

The mechanism of action for 9-aminoacridine-based drugs frequently involves cell cycle arrest as a primary pathway to inhibit tumor growth. nih.gov

Table 2: Cell Cycle Modulation by Acridine Derivatives

| Compound Class | Cell Lines | Phase of Arrest | Associated Mechanism | Source |

|---|---|---|---|---|

| Acridine Derivatives | General | Not specified | DNA intercalation | researchgate.net |

Proton Motive Force (PMF) Disruption

Beyond their effects on cancer cells, certain acridine derivatives exhibit antimicrobial properties by targeting fundamental bioenergetic processes in bacteria. 9-Aminoacridine (B1665356) (9-AA) has been shown to disrupt the proton motive force (PMF) in bacteria such as Klebsiella pneumoniae. nih.gov The PMF is an essential electrochemical proton gradient across the bacterial cell membrane, vital for ATP synthesis and other critical cellular functions. nih.govnih.gov

Mechanistic studies indicate that 9-AA likely accumulates in the bacterial cell membrane. nih.gov While it does not appear to cause significant membrane disruption in the way some other agents do, this accumulation is sufficient to interfere with and dissipate the PMF. nih.gov The disruption of the PMF represents a key part of 9-AA's antibacterial mechanism, alongside its ability to interact with bacterial DNA. nih.gov The collapse of the PMF ultimately compromises the cell's energy production and membrane integrity, leading to bacterial death. nih.gov

Synergistic Biological Effects

An important aspect of the biological activity of 9-aminoacridine derivatives is their ability to act synergistically with other therapeutic agents. This can enhance efficacy, reduce the required dosage of individual drugs, and potentially overcome drug resistance. nih.gov

A notable example is the synergistic effect of 9-aminoacridine (9-AA) with the antibiotic rifampin (RIF) against multidrug-resistant K. pneumoniae. nih.gov A high-throughput screening of FDA-approved drugs identified 9-AA as a potent synergistic partner for rifampin. The combination of these two agents showed strong antimicrobial activity, as quantified by the fractional inhibitory concentration index (FICI). An FICI value of ≤ 0.5 is typically considered synergistic. nih.gov

This synergistic relationship holds promise for combating antibiotic-resistant bacteria, providing a potential strategy to repurpose existing drugs and enhance the effectiveness of current antimicrobial therapies. nih.gov

Table 3: Synergistic Activity of 9-Aminoacridine (9-AA) with Rifampin (RIF)

| Bacterial Strain | FICI Value | Interpretation | Source |

|---|---|---|---|

| K. pneumoniae (Sensitive) | 0.375 | Synergistic | nih.gov |

| K. pneumoniae (Multidrug-Resistant 1) | 0.5 | Synergistic | nih.gov |

Advanced Applications of 3 Aminoacridin 9 10h One in Research

Fluorescent Probes and Sensing

The inherent fluorescence of the 3-aminoacridin-9(10H)-one core makes it an attractive fluorophore for the design of chemosensors. By strategically modifying its structure, researchers can create probes that exhibit changes in their fluorescence properties upon interaction with specific target molecules or changes in their local environment.

Design Principles for Fluorescent Probes

The design of fluorescent probes based on the this compound scaffold is guided by several key principles aimed at translating a molecular recognition event into a measurable optical signal. A common strategy involves the integration of a receptor unit, which selectively binds to the target analyte, with the this compound fluorophore. The interaction between the receptor and the analyte can modulate the fluorescence of the acridone (B373769) core through various mechanisms, including Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), and Twisted Intramolecular Charge Transfer (TICT).

For instance, in a PeT-based sensor, the receptor in its unbound state may quench the fluorescence of the acridone unit. Upon binding to the analyte, the electron transfer process is disrupted, leading to a "turn-on" fluorescence response. The modular nature of the acridone scaffold allows for the facile introduction of different receptor moieties, enabling the development of probes for a wide array of targets.

Detection of Specific Ions (e.g., Fe³⁺, Pd⁰)

While specific examples of this compound as a primary fluorophore for the detection of Fe³⁺ and Pd⁰ are not extensively documented in dedicated studies, the broader class of acridone and acridine (B1665455) derivatives has been successfully employed for this purpose. The design principles established for these related compounds offer a clear blueprint for the development of this compound-based ion sensors.

For the detection of Fe³⁺, a common approach is to incorporate a chelating moiety that exhibits a high affinity and selectivity for this ion. Upon complexation with Fe³⁺, the electronic properties of the chelator are altered, which in turn affects the fluorescence of the linked acridone fluorophore, often leading to fluorescence quenching.

Similarly, for the detection of Pd⁰, probes are designed to undergo a palladium-catalyzed reaction, such as deallylation. This chemical transformation can trigger a significant change in the fluorescence properties of the acridone unit, enabling the sensitive detection of Pd⁰. The development of such probes is crucial for monitoring residual palladium in pharmaceutical products and environmental samples.

Sensing of Reactive Oxygen and Nitrogen Species

The detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is of paramount importance in understanding cellular signaling and oxidative stress. Acridone-based fluorescent probes have emerged as valuable tools for this purpose. A notable example is the design of a probe for nitric oxide (NO), an important signaling molecule.

In one study, a derivative of 9(10H)-acridone was synthesized to include a 1,2-diaminophenyl moiety. This group reacts specifically with NO in the presence of oxygen to form a triazole ring. This cyclization reaction rigidifies the probe's structure and blocks a PeT pathway, resulting in a significant increase in fluorescence intensity. This "turn-on" response allows for the sensitive detection of NO in biological systems. While this specific example uses a derivative of the parent acridone, the underlying principle can be readily adapted to the this compound scaffold.

pH and Polarity Sensing

The fluorescence of this compound and its derivatives can be sensitive to the polarity and pH of their microenvironment, a property known as solvatochromism. This sensitivity can be exploited to develop probes that report on these important cellular parameters.

The related compound, 9-aminoacridine (B1665356), has been extensively studied as a fluorescent pH indicator. Its fluorescence is quenched in acidic environments, and this quenching can be used to measure transmembrane pH gradients in organelles like mitochondria and in liposomes. The mechanism involves the protonation of the acridine nitrogen at low pH, which alters its electronic properties and promotes aggregation-induced quenching.

Furthermore, the introduction of electron-donating and electron-accepting groups to the acridone scaffold can enhance its solvatochromic properties. This leads to significant shifts in the emission wavelength in response to changes in solvent polarity. Such probes are valuable for studying the polarity of different cellular compartments and for monitoring processes that involve changes in the local environment, such as protein folding and membrane dynamics.

Bio-sensing (e.g., Biological Enzymes, Proteins)

The this compound scaffold can be incorporated into more complex molecular systems for the detection of biological macromolecules like enzymes and proteins. One approach involves the design of enzyme-responsive probes. For example, a substrate for a specific enzyme can be linked to the acridone fluorophore in such a way that the fluorescence is initially quenched. Enzymatic cleavage of the substrate would then release the unquenched fluorophore, leading to a "turn-on" fluorescence signal that is proportional to the enzyme activity.

Another strategy utilizes the this compound core in fluorescence lifetime-based assays. The fluorescence lifetime of a fluorophore is a sensitive indicator of its local environment. By attaching the acridone derivative to a peptide or protein, changes in the conformation or binding state of the biomolecule can be monitored through changes in the fluorescence lifetime of the probe. This approach has been successfully used to develop assays for proteases, which are important drug targets.

Bioimaging and Cellular Probing

The favorable photophysical properties of this compound and its derivatives, including good brightness and photostability, make them excellent candidates for bioimaging applications. These probes can be designed to localize within specific cellular compartments or to respond to specific cellular events, providing valuable insights into cellular structure and function.

Derivatives of 9-aminoacridine have been used as fluorescent probes for the detection of cancer cells. These compounds can accumulate in cells and their fluorescence can be used to visualize cell morphology and to distinguish cancerous cells from normal cells.

Furthermore, the nitric oxide probe described in section 7.1.3 has been successfully used for imaging NO in living Jurkat cells. The probe was shown to be cell-permeable and to exhibit a significant fluorescence increase in the presence of NO, allowing for the visualization of NO production within the cellular environment.

The ability to modify the this compound scaffold with various functional groups opens up a wide range of possibilities for developing targeted bioimaging probes. For example, by attaching a ligand that binds to a specific receptor on the cell surface, the probe can be directed to label and visualize these receptors. Similarly, probes can be designed to report on the a wide range of intracellular processes, making this compound a powerful and versatile platform for cellular probing.

Live Cell Imaging Techniques

Acridine-based compounds are valuable tools in live-cell imaging due to their fluorescent properties. These planar, tricyclic structures can intercalate with nucleic acids, leading to fluorescence that allows for the visualization of cellular processes. For instance, certain acridine derivatives have been employed to monitor biofilm formation in real-time. Live-cell imaging has demonstrated that increasing concentrations of some acridine derivatives can progressively decrease biofilm formation, with higher concentrations leading to near-complete inhibition. This has been visualized using both 2D and 3D color-coded biofilm surface plots.

Furthermore, the impact of these compounds on cellular morphology can be observed. In the case of certain fungi, treatment with specific acridine derivatives has been shown to cause a noticeable reduction in hyphal density, with a greater presence of yeast-form cells, indicating an interference with hyphal morphogenesis. This is significant as hyphal formation is often critical for the virulence of pathogenic fungi.